
2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99% (DCFT) is a small molecule that has been used in a variety of scientific research applications. It is a low molecular weight compound with a molecular formula of C4Cl3F2NOS and a molecular weight of 226.9 g/mol. It is a white solid at room temperature and is soluble in many organic solvents. The structure of DCFT is shown in Figure 1.
Scientific Research Applications
2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used as a model compound in studies of the reactivity of halogenated compounds with proteins. It has been used as an inhibitor of cytochrome P450 enzymes and as a probe for the study of the enzymatic mechanism of cytochrome P450.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99% is not fully understood. It is believed to act as an inhibitor of cytochrome P450 enzymes by binding to the heme pocket of the enzyme. This binding prevents the enzyme from catalyzing the oxidation of its substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99% are not fully understood. Studies have shown that it can inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. It has also been shown to have an inhibitory effect on the activity of other enzymes, such as lipases and proteases.
Advantages and Limitations for Lab Experiments
2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99% has several advantages for use in lab experiments. It is a low molecular weight compound that is soluble in many organic solvents. It is also relatively inexpensive and easy to synthesize. The main limitation of 2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99% is that it is not very stable and can decompose over time.
Future Directions
There are several potential future directions for research on 2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99%. These include further studies of its mechanism of action, its biochemical and physiological effects, and its use as a model compound in studies of the reactivity of halogenated compounds with proteins. Other potential research directions include the development of new synthesis methods for 2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99% and the development of new applications for 2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99%.
Synthesis Methods
2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole, 99% can be synthesized by a variety of methods. The most common method is the reaction of 2,4-dichloro-5-chloro-1,3-thiazole with 2,2,2-trichloro-1,1-difluoroethyl bromide in the presence of anhydrous sodium carbonate in acetonitrile. The reaction is carried out at room temperature and the product is purified by recrystallization from acetonitrile.
properties
IUPAC Name |
2,4-dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl5F2NS/c6-2-1(14-3(7)13-2)4(11,12)5(8,9)10 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPPVSGXZOIUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Cl)Cl)C(C(Cl)(Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl5F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


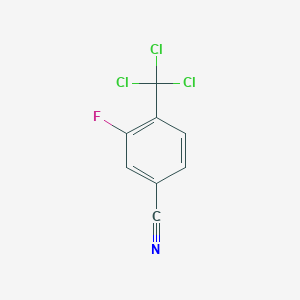




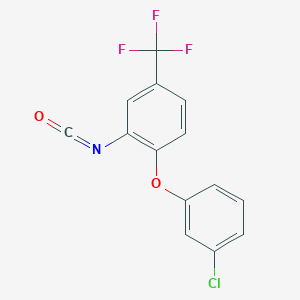
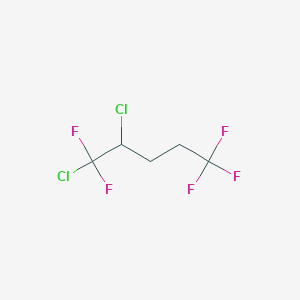
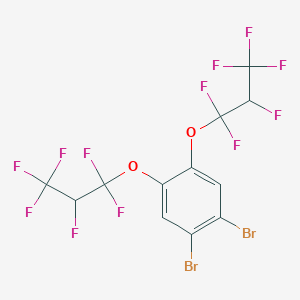


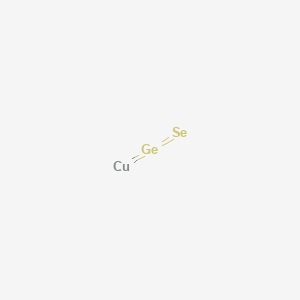

![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)